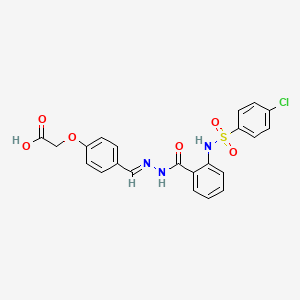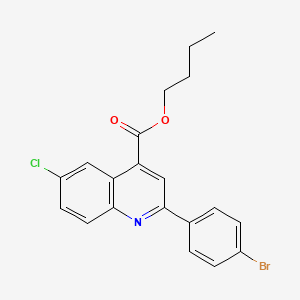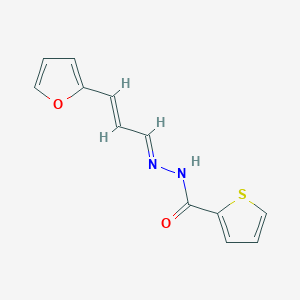
(4-(2-(2-(((4-CL-PH)Sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with a molecular formula of C22H18ClN3O6S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonyl amide: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions to form the sulfonyl amide intermediate.
Formation of the carbohydrazonoyl intermediate: The sulfonyl amide intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with phenoxyacetic acid: The final step involves the coupling of the carbohydrazonoyl intermediate with phenoxyacetic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of (4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2-(4-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
- 4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)butanoic acid
Uniqueness
(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to its specific structural arrangement, which allows it to interact with a wide range of biological targets. Its sulfonyl and carbohydrazonoyl groups contribute to its high reactivity and potential for various applications in medicinal chemistry.
Propriétés
Numéro CAS |
477733-49-6 |
|---|---|
Formule moléculaire |
C22H18ClN3O6S |
Poids moléculaire |
487.9 g/mol |
Nom IUPAC |
2-[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H18ClN3O6S/c23-16-7-11-18(12-8-16)33(30,31)26-20-4-2-1-3-19(20)22(29)25-24-13-15-5-9-17(10-6-15)32-14-21(27)28/h1-13,26H,14H2,(H,25,29)(H,27,28)/b24-13+ |
Clé InChI |
POKRJLKINPEJGE-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)




![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)


![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045594.png)
![Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12045599.png)

![7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12045602.png)
